molecular formula C16H14Cl2OS B1360546 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-52-4

3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1360546
CAS No.: 898780-52-4
M. Wt: 325.3 g/mol
InChI Key: LKAYGMMXRDTBPX-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C₁₆H₁₄Cl₂OS. It is characterized by the presence of two chlorine atoms and a thiomethyl group attached to a phenyl ring, which is further connected to a propiophenone structure. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,4’-dichloropropiophenone with 2-thiomethylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with various molecular targets. The thiomethyl group can participate in nucleophilic interactions, while the dichlorophenyl moiety can engage in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 2’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone
  • 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone

Comparison: Compared to its analogs, 3’,4’-Dichloro-3-(2-thiomethylphenyl)propiophenone is unique due to the specific positioning of the chlorine atoms and the thiomethyl group. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAYGMMXRDTBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644346
Record name 1-(3,4-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-52-4
Record name 1-Propanone, 1-(3,4-dichlorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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